

Dehydroeburicoic Acid: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: Dehydroeburicoic acid

Cat. No.: B1252599

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroeburicoic acid is a tetracyclic triterpenoid compound of significant interest in the scientific community. Primarily isolated from various natural sources, including fungi such as *Antrodia camphorata* and *Wolfiporia cocos*, as well as plants from the *Euphorbia* genus, this molecule has emerged as a promising scaffold for drug development due to its diverse biological activities.^[1] This guide provides an in-depth overview of its chemical structure, physicochemical properties, and key biological functions, with a focus on its potential therapeutic applications.

Chemical Structure and Physicochemical Properties

Dehydroeburicoic acid, also known as Dehydrotrametenolic acid, possesses a complex lanostane-type triterpenoid skeleton.^[1] Its unique structure is the basis for its biological effects. Key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for **Dehydroeburicoic Acid**

Identifier	Value
IUPAC Name	(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid[1]
CAS Number	6879-05-6[1]
SMILES	<chem>CC(C)C(=C)CC--INVALID-LINK--C(O)C(C)C(C)=O</chem> O[1]
Molecular Formula	C ₃₁ H ₄₈ O ₃ [1]

Table 2: Physicochemical Properties of **Dehydroeburicoic Acid**

Property	Value	Source
Molecular Weight	468.7 g/mol	PubChem[1]
Density (Predicted)	1.07±0.1 g/cm ³	ChemSrc
XLogP3 (Predicted)	7.7	PubChem[1]
Water Solubility (Predicted)	Insoluble (6.1E-6 g/L at 25 °C)	ChemSrc
Melting Point	Data not readily available	

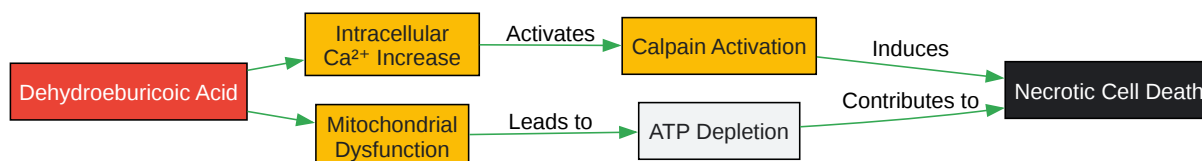
Biological Activities and Signaling Pathways

Dehydroeburicoic acid exhibits a range of biological activities, including anticancer, anti-inflammatory, and metabolic regulatory effects. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways.

Anticancer Activity

Dehydroeburicoic acid has demonstrated significant cytotoxic effects against various cancer cells. Its mechanisms include the induction of both apoptosis and a unique form of necrotic cell death.

- Induction of Necrotic Cell Death: In human glioblastoma cells (U87MG), **Dehydroeburicoic acid** induces necrotic cell death characterized by Ca^{2+} overload, mitochondrial dysfunction, and subsequent activation of calpain. This process is independent of caspases.



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Figure 1: Pathway of **Dehydroeburicoic Acid**-induced necrosis.

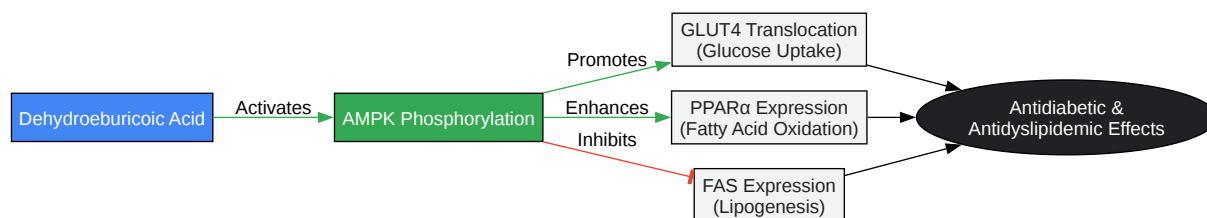
- Induction of Apoptosis: The compound also selectively inhibits the growth of H-ras transformed cells, inducing apoptosis through the caspase-3 pathway.

Table 3: Quantitative Anticancer and Molecular Targeting Activity of **Dehydroeburicoic Acid**

Assay / Target	Cell Line / System	IC ₅₀ / EC ₅₀ / GI ₅₀ (μM)
Growth Inhibition	H-ras transformed rat2 cells	40 (GI ₅₀)
Keap1-Nrf2 PPI Disruption	In vitro Fluorescence Polarization	14.1 (EC ₅₀)
GSK3β Kinase Inhibition	In vitro Kinase Assay	8.0 (EC ₅₀)

Metabolic Regulation and Anti-Diabetic Effects

Dehydroeburicoic acid has been shown to prevent diabetic and dyslipidemic states in high-fat-diet-fed mice. This is achieved through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. Activated AMPK enhances glucose uptake and fatty acid oxidation while decreasing lipogenesis.



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Figure 2: AMPK signaling modulation by **Dehydroeburicoic Acid**.

Anti-inflammatory and Antioxidant Activity

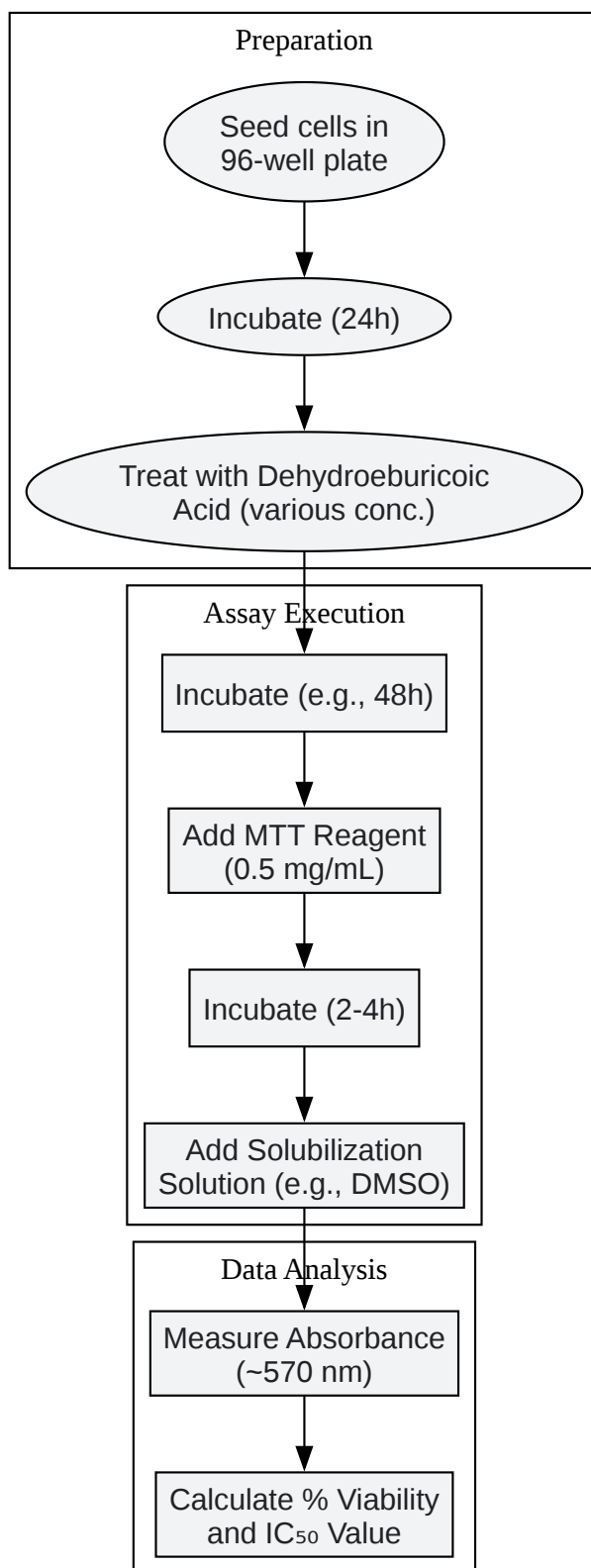
The anti-inflammatory properties of **Dehydroeburicoic acid** appear to be context-dependent. While one study reported it had no effect on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, another study demonstrated its effectiveness in reducing carrageenan-induced paw edema in mice. This in vivo anti-inflammatory effect was associated with a decrease in inflammatory mediators like iNOS, COX-2, TNF- α , and IL-1 β .

Furthermore, **Dehydroeburicoic acid** exhibits antioxidant activity by acting as a dual inhibitor of the Keap1-Nrf2 protein-protein interaction and GSK3 β . This dual action restores Nrf2 activity, promoting its nuclear translocation and the activation of downstream antioxidant genes, which protects against oxidative stress in models of alcoholic liver disease.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to determine cell viability and the cytotoxic potential of a compound. The protocol below is a representative workflow.



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Figure 3: Experimental workflow for a standard MTT assay.

Detailed Methodology:

- **Cell Seeding:** Plate cells (e.g., U87MG, HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- **Compound Treatment:** Prepare a stock solution of **Dehydroeburicoic acid** in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
- **Incubation:** Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
- **MTT Addition:** After incubation, add 10 μ L of MTT solution (5 mg/mL in PBS) to each well.
- **Formazan Crystal Formation:** Incubate the plate for an additional 2 to 4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt into purple formazan crystals.
- **Solubilization:** Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 μ L of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
- **Absorbance Measurement:** Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Conclusion

Dehydroeburicoic acid is a versatile natural product with a well-defined chemical structure and a broad spectrum of biological activities. Its ability to modulate critical signaling pathways such as those involving AMPK, Nrf2, and cell death machinery makes it a compelling candidate for further investigation in the fields of oncology, metabolic disorders, and inflammatory diseases. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this promising triterpenoid.

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References

- 1. researchgate.net [researchgate.net]
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